

# Application Notes and Protocols: TH-Z835 for Cell Culture Experiments

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## Compound of Interest

Compound Name: TH-Z835

Cat. No.: B15139591

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## Introduction

**TH-Z835** is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a key driver in various cancers, particularly pancreatic cancer.[1][2][3] This document provides detailed application notes and protocols for the use of **TH-Z835** in cell culture experiments to assist researchers in assessing its anti-proliferative and pro-apoptotic effects.

## Mechanism of Action

**TH-Z835** selectively binds to the KRAS(G12D) mutant, inhibiting its activity with an IC<sub>50</sub> of 1.6 μM in biochemical assays.[2][3] This inhibition disrupts downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] Consequently, **TH-Z835** has been shown to reduce the phosphorylation of ERK (pERK) and AKT (pAKT), leading to cell cycle arrest and apoptosis in KRAS(G12D)-mutant cancer cells.[2][4] While highly selective for KRAS(G12D), some off-target effects have been observed in cell lines with other KRAS mutations or wild-type KRAS, suggesting a broader anti-cancer activity that may involve other Ras superfamily proteins.[2][4]

## Quantitative Data Summary

The following tables summarize the reported IC<sub>50</sub> values for **TH-Z835** across various cell lines and assay types. These values can serve as a guide for determining the optimal concentration

range for your specific experimental setup.

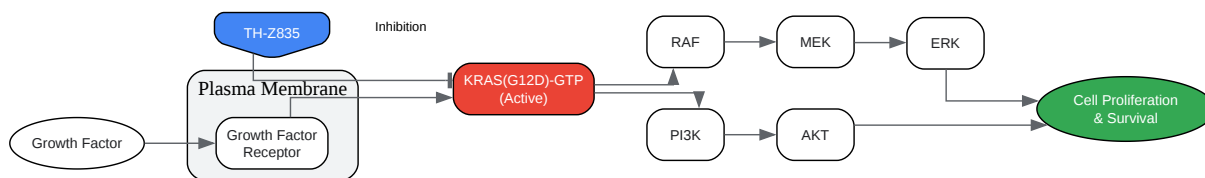
Table 1: IC50 Values of **TH-Z835** in Biochemical and Cellular Assays

Assay Type	Target/Cell Line	IC50 Value	Reference
Nucleotide Exchange Assay	KRAS(G12D)	1.6 $\mu$ M	<a href="#">[5]</a>
pERK Level Reduction	PANC-1	<2.5 $\mu$ M	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Anti-Proliferation (Colony Formation)	PANC-1, KPC	<0.5 $\mu$ M	<a href="#">[1]</a>
Anti-Proliferation (MTT Assay, 72h)	Panc 04.03	>300 nM	<a href="#">[6]</a>

Table 2: Effects of **TH-Z835** on Various Cancer Cell Lines

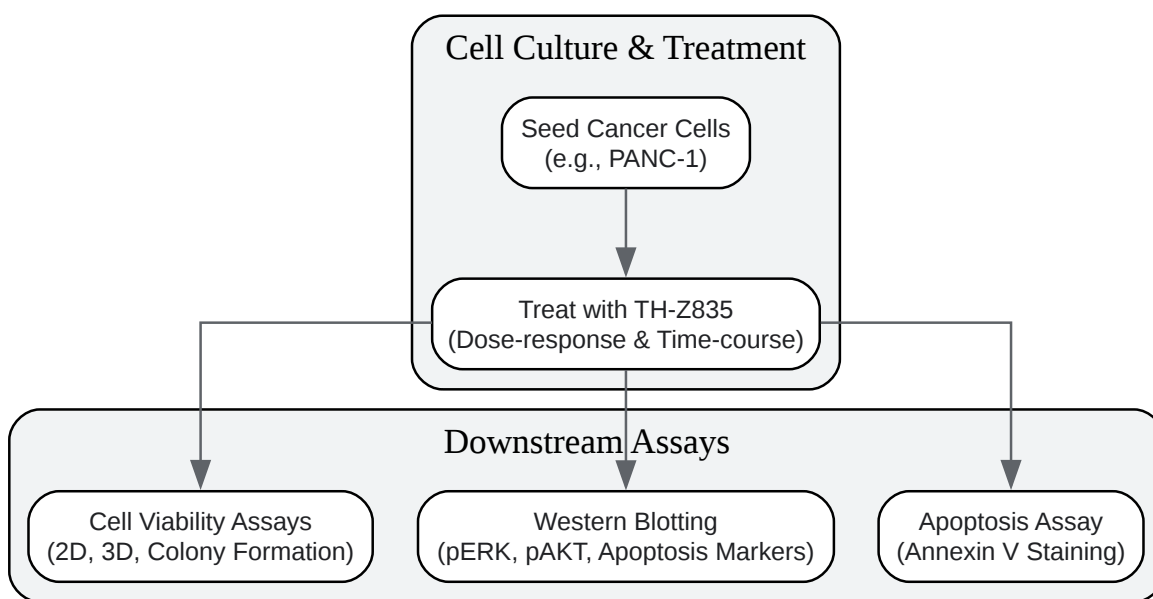
Cell Line	KRAS Status	Observed Effects
PANC-1	G12D	Reduced pERK and pAKT levels, anti-proliferative effects, G1 phase cell cycle arrest, apoptosis induction.[1][2][4]
KPC	G12D	Anti-proliferative effects, apoptosis induction.[1]
4T1	WT	Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4]
MIA PaCa-2	G12C	Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4]
CFPAC-1	G12V	Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4]
HCT116	G13D	Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4]

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: **TH-Z835** inhibits the active KRAS(G12D)-GTP, blocking downstream MAPK/ERK and PI3K/AKT signaling pathways.



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## References

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